(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol
Description
Significance of Spirocyclic Scaffolds in Modern Organic and Medicinal Chemistry
Spirocyclic scaffolds, characterized by two rings connected through a single shared atom, are increasingly sought after in drug discovery. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Unlike flat, aromatic systems, the non-planar nature of spirocycles can improve physicochemical properties such as solubility and metabolic stability, which are crucial for the development of effective pharmaceuticals. The rigidity of the spirocyclic framework can also lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor.
The incorporation of spirocyclic motifs is a recognized strategy for navigating the complexities of chemical space and generating novel intellectual property. This has led to the development of numerous synthetic methodologies aimed at producing diverse and complex spirocyclic systems for screening in drug discovery programs.
Importance of Stereochemistry in Azaspiro[2.4]heptane Systems for Chemical Functionality
Stereochemistry plays a pivotal role in the biological activity of chiral molecules. In the context of azaspiro[2.4]heptane systems, the specific spatial arrangement of atoms, particularly at the stereocenter bearing the methanol (B129727) group in (R)-(4-Azaspiro[2.4]heptan-5-YL)methanol, is critical for its interaction with biological macromolecules such as enzymes and receptors. The (R)-configuration dictates a precise three-dimensional orientation of the substituent, which can be the key to achieving a desired biological effect.
Enantiomers, or non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. Therefore, the synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. For instance, in the case of the antiviral agent ledipasvir, which is used to treat hepatitis C virus (HCV) infections, the spirocyclic core is synthesized in an enantiomerically pure form. mdpi.com The synthesis of specific stereoisomers of azaspiro[2.4]heptane derivatives, such as (S)-7-amino-5-azaspiro[2.4]heptane, has been achieved with high enantioselectivity through methods like asymmetric hydrogenation, highlighting the importance of controlling stereochemistry for this class of compounds. nih.gov
Overview of Research Trajectories for this compound and its Derivatives
While specific research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for its closely related derivatives, particularly the corresponding carboxylic acid, are well-established. These derivatives have been identified as valuable intermediates in the synthesis of biologically active molecules.
A significant area of application for 5-azaspiro[2.4]heptane derivatives is in the development of inhibitors for the hepatitis C virus (HCV) NS5A protein. mdpi.comgoogle.com The (S)-enantiomer of 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key building block in the synthesis of ledipasvir. mdpi.com This underscores the importance of the azaspiro[2.4]heptane scaffold in antiviral drug discovery. The synthetic routes to these derivatives often start from readily available chiral precursors and involve stereoselective transformations to ensure the desired enantiomeric purity. mdpi.com
Furthermore, derivatives of azaspiro[2.4]heptane are being explored for their potential in treating other diseases. A patent application has disclosed the biological activities of a complex derivative of 5-azaspiro[2.4]heptan-7-ol, including its enantiomers, in the context of anti-cancer activities. google.com This suggests a broader therapeutic potential for this class of compounds. The research in this area is focused on the synthesis of novel derivatives and the evaluation of their biological properties, with a strong emphasis on stereoselective synthesis to access specific enantiomers.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H13NO | nih.gov |
| Molecular Weight | 127.18 g/mol | nih.gov |
| IUPAC Name | [(5R)-4-azaspiro[2.4]heptan-5-yl]methanol | nih.gov |
| PubChem CID | 127263837 | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(5R)-4-azaspiro[2.4]heptan-5-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-5-6-1-2-7(8-6)3-4-7/h6,8-9H,1-5H2/t6-/m1/s1 |
InChI Key |
QAUMNQJMWYANBZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC2(CC2)N[C@H]1CO |
Canonical SMILES |
C1CC2(CC2)NC1CO |
Origin of Product |
United States |
Synthetic Methodologies for R 4 Azaspiro 2.4 Heptan 5 Yl Methanol
Strategies for the Construction of the Azaspiro[2.4]heptane Core
The fundamental challenge in synthesizing (R)-(4-Azaspiro[2.4]heptan-5-YL)methanol lies in the efficient and stereocontrolled construction of the 4-azaspiro[2.4]heptane nucleus. This involves the formation of both the pyrrolidine (B122466) and cyclopropane (B1198618) rings sharing a single carbon atom.
Cyclization Reactions for Spiro[2.4]heptane Framework Formation
Various cyclization strategies have been employed to assemble the spiro[2.4]heptane skeleton. These methods often involve the formation of the cyclopropane ring onto a pre-existing pyrrolidine or the concurrent formation of both rings.
One prominent approach is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. For instance, the reaction of an azomethine ylide generated from an imino ester with an appropriate alkene can directly yield the spiro[pyrrolidin-3,3'-oxindole] framework, which is structurally related to the azaspiro[2.4]heptane core. This method offers a high degree of stereocontrol, enabling the synthesis of highly functionalized spirocycles. wikipedia.org
Another powerful strategy is the palladium-catalyzed asymmetric decarboxylative [3+2] cycloaddition . This reaction utilizes γ-methylidene-δ-valerolactones and nitroolefins under cooperative catalysis of a palladium complex and a chiral urea-tertiary amine. This methodology provides access to a variety of chiral spiro[2.4]heptanes with good yields and high enantioselectivities. youtube.com
Intramolecular Prins cyclization represents a further strategy for constructing spirocyclic systems. For example, a TiCl₄-promoted tandem intramolecular Prins cyclization/Schmidt reaction has been developed for the efficient synthesis of the azaspiro mit.edumit.edunonane core, demonstrating the potential of such cascade reactions in the formation of spirocyclic frameworks. harvard.edu
Stereoselective Introduction of the Spirocyclic Nitrogen Atom
The stereoselective incorporation of the nitrogen atom is a critical step in the synthesis of the target molecule. In many synthetic routes, the nitrogen atom is part of a precursor molecule, and its stereocenter is established during the construction of the heterocyclic ring.
The aforementioned 1,3-dipolar cycloaddition reactions are particularly effective in this regard. The stereochemistry of the newly formed pyrrolidine ring, including the carbon atom bonded to the nitrogen, is controlled by the chiral catalyst or auxiliary used in the reaction. This approach allows for the direct and stereoselective introduction of the nitrogen atom into the spirocyclic framework. wikipedia.org
Organocatalytic methods have also proven to be highly effective. For example, the conjugate addition of aldehydes to nitro-olefins, followed by a zinc-mediated reductive cyclization, can lead to the formation of spirocyclic pyrrolidines. The initial organocatalytic step establishes the stereochemistry, which is then carried through to the final spirocyclic product. researchgate.net
Asymmetric Synthesis of Enantiopure this compound Precursors
To obtain the desired (R)-enantiomer of the final product, asymmetric synthetic methods are essential. These approaches can be broadly categorized into catalyst-mediated, auxiliary-assisted, and chemoenzymatic strategies.
Chiral Catalyst-Mediated Approaches
The use of chiral catalysts to induce enantioselectivity is a cornerstone of modern asymmetric synthesis. Several catalytic systems have been successfully applied to the synthesis of precursors for this compound.
Rhodium-catalyzed asymmetric cyclopropanation is a key technology for the formation of the spiro[2.4]heptane core. Chiral dirhodium tetracarboxylate catalysts can effectively catalyze the reaction of exocyclic olefins with donor/acceptor carbenes to produce azaspiro[n.2]alkanes with high enantioselectivity and diastereoselectivity. whiterose.ac.ukrsc.org The choice of the chiral ligand on the rhodium catalyst is crucial for achieving the desired stereochemical outcome. whiterose.ac.uk
Organocatalysis offers a metal-free alternative for the enantioselective synthesis of spirocyclic pyrrolidines. Chiral phosphoric acids, for instance, can catalyze the three-component 1,3-dipolar cycloaddition of methyleneindolinones, aldehydes, and amino esters to furnish spirooxindole derivatives with high enantiopurity. wikipedia.org Furthermore, novel spiro-pyrrolidine-based organocatalysts have been designed and applied to asymmetric Michael additions for the construction of all-carbon quaternary centers, which are present in the target molecule. synarchive.com A notable example is the enantioselective preparation of a (S)-4-methyleneproline scaffold, a precursor to a related azaspiro[2.4]heptane derivative, using a chinchonidine-derived phase-transfer catalyst in a one-pot double allylic alkylation. wikipedia.org
| Catalyst Type | Reaction | Key Features |
| Chiral Dirhodium Tetracarboxylates | Asymmetric Cyclopropanation | High enantioselectivity and diastereoselectivity in the formation of the spirocyclopropane ring. whiterose.ac.ukrsc.org |
| Chiral Phosphoric Acids | Asymmetric 1,3-Dipolar Cycloaddition | Metal-free catalysis for the construction of spiro[pyrrolidin-3,3'-oxindoles]. wikipedia.org |
| Cinchonidine-derived Catalyst | Phase-Transfer Catalyzed Alkylation | Enantioselective synthesis of 4-methylene substituted proline derivatives. wikipedia.org |
| Spiro-pyrrolidine Silyl Ether | Asymmetric Michael Addition | Construction of all-carbon quaternary centers with high enantiomeric excess. synarchive.com |
Chiral Auxiliary-Assisted Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively documented, the principles of this methodology are well-established for the synthesis of related chiral pyrrolidines.
Commonly used chiral auxiliaries include Evans oxazolidinones , Enders SAMP/RAMP hydrazones , and Myers' pseudoephedrine amides . wikipedia.orgnih.gov For example, the alkylation of an enolate derived from a carboxylic acid appended to an Evans auxiliary proceeds with high diastereoselectivity. Subsequent removal of the auxiliary would provide an enantiomerically enriched carboxylic acid, which could be a precursor to the target molecule. Similarly, the SAMP/RAMP hydrazone method allows for the asymmetric α-alkylation of ketones and aldehydes, which could be elaborated into the desired spirocyclic system. wikipedia.org The pseudoephedrine auxiliary is widely used for the asymmetric alkylation of amides. synarchive.comnih.gov
The general strategy involves attaching the chiral auxiliary to a suitable precursor, performing a diastereoselective reaction to create the desired stereocenter(s), and then cleaving the auxiliary to reveal the chiral product.
| Chiral Auxiliary | Typical Application | Key Features |
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, reliable and predictable stereochemical outcomes. wikipedia.orgnih.gov |
| Enders SAMP/RAMP Hydrazones | Asymmetric α-alkylation of ketones and aldehydes | Formation of chiral α-branched carbonyl compounds. wikipedia.org |
| Myers' Pseudoephedrine | Asymmetric alkylation of amides | Access to enantiomerically enriched carboxylic acids, aldehydes, and ketones. synarchive.comnih.gov |
Chemoenzymatic Transformations
Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis to produce enantiomerically pure compounds.
Transaminases (TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. An ω-transaminase could be employed to asymmetrically aminate a suitable spirocyclic ketone precursor, directly installing the chiral amine functionality with high enantiomeric excess. This approach has been successfully applied to the synthesis of other chiral azaspiro compounds. mit.eduorgsyn.orgacs.org The use of whole-cell biocatalysts containing transaminases can be particularly advantageous for process efficiency. sfu.ca
Lipases are another class of enzymes widely used in chemoenzymatic synthesis, primarily for the kinetic resolution of racemic alcohols or esters. A racemic precursor of this compound could be subjected to a lipase-catalyzed acylation or hydrolysis. The enzyme would selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric purity. nih.gov
| Enzyme Class | Transformation | Key Features |
| Transaminases (TAs) | Asymmetric amination of ketones | Direct synthesis of chiral amines with high enantiomeric excess. mit.eduorgsyn.orgacs.orgsfu.ca |
| Lipases | Kinetic resolution of alcohols/esters | Separation of enantiomers through selective acylation or hydrolysis. nih.gov |
Divergent and Convergent Synthetic Routes to this compound
The synthesis of this compound is often approached through a convergent strategy, where the key spirocyclic core is constructed from precursor molecules, followed by functional group manipulations. A common and logical precursor is the corresponding carboxylic acid, (R)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. This intermediate is a valuable building block in its own right, notably used in the synthesis of the hepatitis C virus (HCV) NS5A inhibitor, ledipasvir. mdpi.com
A prevalent synthetic route to this key carboxylic acid intermediate starts from (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. The synthesis involves several key transformations:
Oxidation: The secondary alcohol of the hydroxyproline (B1673980) derivative is oxidized to a ketone.
Wittig Olefination: The ketone is then converted to an exocyclic methylene (B1212753) compound via a Wittig reaction.
Cyclopropanation: The double bond is subjected to a cyclopropanation reaction to form the spirocyclic system.
Reduction: Finally, the carboxylic acid group of the resulting spirocyclic intermediate is reduced to the primary alcohol, yielding this compound.
This multi-step sequence is a well-established method for constructing the 4-azaspiro[2.4]heptane ring system.
An alternative, enantioselective approach to the spirocyclic core involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropylidene acetate. This method allows for the direct and facile synthesis of highly functionalized 5-aza-spiro[2.4]heptanes. chemistrysteps.com
The final and crucial step in the synthesis of the target molecule is the reduction of the carboxylic acid functionality of (R)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for the reduction of carboxylic acids to primary alcohols due to its high reactivity. chemistrysteps.comlibretexts.org Another effective reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS). mdpi.com
| Reaction Step | Reagents and Conditions | Key Transformation | Reference |
| Oxidation | TEMPO, NaClO | Hydroxyproline to Ketoproline | |
| Wittig Reaction | Methyltriphenylphosphonium bromide, Potassium tert-butoxide | Ketone to Exocyclic Methylene | |
| Cyclopropanation | Simmons-Smith or other methods | Alkene to Spirocyclopropane | |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | Carboxylic Acid to Primary Alcohol | chemistrysteps.comlibretexts.orgmdpi.com |
Process Optimization for Enhanced Yields and Purity
For the synthesis of the precursor carboxylic acid, optimization efforts can focus on the Wittig and cyclopropanation steps. The choice of base and solvent in the Wittig reaction can significantly impact the yield of the methylene intermediate. Similarly, the selection of the cyclopropanation reagent and conditions is critical for achieving high diastereoselectivity and yield of the desired spirocycle.
In the final reduction step, the choice of reducing agent and reaction conditions plays a pivotal role. While LiAlH₄ is highly effective, its pyrophoric nature can pose challenges on a larger scale. Alternative, milder, and safer reducing agents could be explored. Optimization of the reaction temperature, stoichiometry of the reducing agent, and work-up procedure are all critical parameters to control to maximize the yield and purity of the final amino alcohol product. Purification techniques, such as chromatography or crystallization, are also optimized to ensure the final product meets the required purity standards.
| Parameter | Optimization Strategy | Goal |
| Wittig Reaction | Screening of bases and solvents | Maximize yield of methylene intermediate |
| Cyclopropanation | Evaluation of different cyclopropanation reagents and conditions | Improve diastereoselectivity and yield |
| Reduction Step | Comparison of reducing agents (e.g., LiAlH₄ vs. borane complexes) | Enhance safety and yield |
| Purification | Development of efficient chromatography or crystallization methods | Achieve high purity of the final product |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering the atom economy, using less hazardous chemicals, and minimizing waste generation.
One area of focus is the replacement of stoichiometric reagents with catalytic alternatives. For instance, developing a catalytic hydrogenation method for the reduction of the carboxylic acid would be a significant green improvement over the use of metal hydrides like LiAlH₄, which generate significant amounts of waste. rsc.org While direct catalytic hydrogenation of carboxylic acids can be challenging, recent advances in catalyst design, such as those based on ruthenium, show promise. kyushu-u.ac.jp
The use of biocatalysis also aligns with green chemistry principles. The enzyme-catalyzed hydrogenation of carboxylic acids to primary alcohols has been demonstrated and offers a potentially more sustainable route. nih.gov
Solvent selection is another critical aspect of green chemistry. The ideal synthesis would utilize environmentally benign solvents, such as water or ethanol, and minimize the use of hazardous organic solvents. The development of solvent-free reaction conditions is an even more desirable goal. researchgate.net
Furthermore, the principles of atom economy encourage the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved through the development of more efficient and convergent synthetic strategies. The use of organocatalysis, for example with proline and its derivatives, is another avenue being explored to create more environmentally friendly synthetic processes. researchgate.net
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Catalysis | Replacing metal hydrides with catalytic hydrogenation or biocatalysis for the reduction step. | Reduced waste, milder reaction conditions. |
| Safer Solvents | Utilizing water, ethanol, or other green solvents; exploring solvent-free conditions. | Reduced environmental impact and improved safety. |
| Atom Economy | Designing more convergent synthetic routes to maximize the incorporation of starting materials. | Minimized waste generation. |
| Renewable Feedstocks | Exploring the use of bio-based starting materials where possible. | Increased sustainability. |
Chemical Reactivity and Mechanistic Investigations of R 4 Azaspiro 2.4 Heptan 5 Yl Methanol
Reactivity Profiles of the Primary Alcohol Functionality
The primary alcohol group in (R)-(4-Azaspiro[2.4]heptan-5-YL)methanol is a key site for various functional group transformations. Its reactivity is comparable to other primary alcohols, undergoing oxidation, esterification, and etherification reactions.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent determines the product.
To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol can selectively oxidize the primary alcohol to (R)-4-azaspiro[2.4]heptane-5-carbaldehyde.
To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will typically lead to the formation of (R)-4-azaspiro[2.4]heptane-5-carboxylic acid.
Table 1: Oxidation Reactions of the Primary Alcohol
| Oxidizing Agent | Product | Typical Conditions |
| Pyridinium Chlorochromate (PCC) | (R)-4-Azaspiro[2.4]heptane-5-carbaldehyde | Dichloromethane (DCM), Room Temp. |
| Swern Oxidation (DMSO, Oxalyl Chloride, Et3N) | (R)-4-Azaspiro[2.4]heptane-5-carbaldehyde | DCM, -78 °C to Room Temp. |
| Potassium Permanganate (KMnO4) | (R)-4-Azaspiro[2.4]heptane-5-carboxylic acid | Basic aqueous solution, Heat |
| Jones Reagent (CrO3/H2SO4) | (R)-4-Azaspiro[2.4]heptane-5-carboxylic acid | Acetone, 0 °C to Room Temp. |
Esterification: The primary alcohol readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by an acid or a coupling agent.
Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H2SO4) yields the ester.
With Acyl Chlorides/Anhydrides: More reactive acylating agents react readily, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.
Reaction Pathways Involving the Secondary Amine Functionality
The secondary amine in the pyrrolidine (B122466) ring is a nucleophilic center and can participate in a variety of reactions, including N-alkylation, N-acylation, and sulfonylation. The lone pair of electrons on the nitrogen atom is readily available for reaction with electrophiles. libretexts.orgchemguide.co.uk
N-Alkylation: The secondary amine can be alkylated using alkyl halides or other alkylating agents. This reaction typically proceeds via an SN2 mechanism. Due to the potential for over-alkylation, reaction conditions must be carefully controlled. Reductive amination provides an alternative route to mono-alkylation.
N-Acylation: The amine reacts readily with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). This is a common method for protecting the amine functionality or for synthesizing amide-containing target molecules.
Table 2: Reactions of the Secondary Amine
| Reagent | Product Type | General Conditions |
| Alkyl Halide (e.g., CH3I) | Tertiary Amine | Polar aprotic solvent (e.g., DMF, CH3CN), Base |
| Acyl Chloride (e.g., Acetyl Chloride) | Amide | Aprotic solvent (e.g., DCM), Base (e.g., Et3N) |
| Sulfonyl Chloride (e.g., TsCl) | Sulfonamide | Aprotic solvent (e.g., Pyridine) |
Ring-Opening and Rearrangement Reactions of the Azaspiro[2.4]heptane System
The azaspiro[2.4]heptane system contains a strained cyclopropane (B1198618) ring. wikipedia.orglibretexts.org This inherent ring strain can be exploited in certain chemical transformations, leading to ring-opening or rearrangement reactions. nih.gov
Ring-Opening Reactions:
Hydrogenolysis: Under certain catalytic hydrogenation conditions, the cyclopropane ring can undergo cleavage. The regioselectivity of this opening would be influenced by the steric and electronic environment of the C-C bonds.
Acid-Catalyzed Opening: Strong acids can protonate the cyclopropane ring, leading to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a ring-opened product.
The high strain of bicyclic systems can drive retro-condensation reactions. nih.gov While not a simple ring-opening, such pathways can lead to significant structural reorganization.
Electrophilic and Nucleophilic Substitution Reactions on the Spirocyclic Core
Direct electrophilic or nucleophilic substitution on the spirocyclic carbon atoms is generally challenging due to the saturated and sterically hindered nature of the core. However, reactions can be initiated at positions alpha to activating groups.
Electrophilic Substitution: The carbon atoms of the cyclopropane ring have increased p-character and can, in some instances, react with strong electrophiles. However, such reactions are not common and often lead to complex product mixtures.
Nucleophilic Substitution: Nucleophilic attack on the unsubstituted carbon atoms of the spirocyclic core is unlikely. science.gov However, if a leaving group is present on the ring, nucleophilic substitution could occur. For instance, if the primary alcohol is converted to a tosylate, it becomes a good leaving group, allowing for substitution by various nucleophiles at the methylene (B1212753) carbon.
Derivatization and Functionalization Strategies for R 4 Azaspiro 2.4 Heptan 5 Yl Methanol
Esterification and Etherification of the Hydroxyl Group
The primary hydroxyl group in (R)-(4-Azaspiro[2.4]heptan-5-YL)methanol is a prime site for modification through esterification and etherification reactions. These transformations are fundamental in altering the lipophilicity, steric bulk, and potential for hydrogen bonding of the parent molecule.
Esterification can be achieved through various standard methods. Acylation with acid chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, is a common approach. This method allows for the introduction of a wide range of acyl groups, from simple alkyl and aryl esters to more complex functionalities. Catalytic methods, for instance, using 4-(dimethylamino)pyridine (DMAP), can enhance the reaction rate, particularly for less reactive acylating agents. organic-chemistry.org The Steglich esterification, employing a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as DMAP, provides a mild alternative for coupling carboxylic acids directly to the alcohol.
Etherification , another key modification, is often carried out via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. youtube.com This method is versatile for introducing a variety of alkyl and aryl groups. It is important to note that the secondary amine in the scaffold should be protected, for example, with a tert-butoxycarbonyl (Boc) group, to prevent its competing alkylation.
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification (Acylation) | Acid Chloride/Anhydride, Base (e.g., Et3N, Pyridine), Solvent (e.g., CH2Cl2) | Ester |
| Esterification (Steglich) | Carboxylic Acid, DCC, DMAP, Solvent (e.g., CH2Cl2) | Ester |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH), Solvent (e.g., THF); 2. Alkyl Halide | Ether |
Amidation and Acylation of the Amine Group
The secondary amine of the 4-azaspiro[2.4]heptane ring is a nucleophilic center that readily undergoes amidation and acylation reactions. These modifications are pivotal for introducing peptidic linkages, modulating basicity, and installing various functional groups.
Amidation , or peptide coupling, is a cornerstone of medicinal chemistry. sigmaaldrich.comyoutube.combachem.comyoutube.comnih.gov To form an amide bond, the carboxylic acid partner is typically activated using a coupling reagent. A wide array of such reagents is available, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and uronium salts (e.g., HATU, HCTU). sigmaaldrich.com These reagents facilitate the formation of an active ester or a similar intermediate that is then readily attacked by the amine of the azaspiro[2.4]heptane scaffold. The choice of coupling reagent and conditions can be critical to avoid side reactions and racemization, especially when dealing with chiral carboxylic acids.
Acylation with acid chlorides or anhydrides is a straightforward method for introducing acyl groups onto the nitrogen atom. researchgate.netmdpi.com This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. This strategy is frequently employed to install protecting groups, such as the Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O), or to introduce other functionalities that can influence the molecule's biological profile.
| Reaction Type | Reagents and Conditions | Product Type |
| Amidation (Peptide Coupling) | Carboxylic Acid, Coupling Reagent (e.g., HATU, PyBOP), Base (e.g., DIPEA), Solvent (e.g., DMF) | Amide |
| Acylation | Acid Chloride/Anhydride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | Amide |
N-Alkylation and N-Acylation Reactions for Modulating Amine Basicity
Modification of the secondary amine through N-alkylation and N-acylation provides a powerful tool for fine-tuning the basicity (pKa) of the nitrogen atom. This is a critical parameter that influences a drug candidate's solubility, membrane permeability, and interaction with biological targets.
N-Alkylation can introduce a variety of alkyl or aryl groups onto the nitrogen atom. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net Reductive amination is a widely used method for this purpose, involving the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. wikipedia.orgharvard.edumasterorganicchemistry.comorganic-chemistry.org Direct alkylation with alkyl halides can also be employed, though care must be taken to control the degree of alkylation. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net
N-Acylation , as discussed previously, introduces an electron-withdrawing acyl group, which significantly reduces the basicity of the amine. This is a common strategy to protect the amine during subsequent reactions or to modulate its electronic properties. The use of different acyl groups allows for a wide range of basicity modulation.
| Modification | Reaction Type | Effect on Basicity | Common Reagents |
| N-Alkylation | Reductive Amination | Increase or slight decrease | Aldehyde/Ketone, NaBH(OAc)₃ |
| N-Alkylation | Direct Alkylation | Increase or slight decrease | Alkyl Halide, Base |
| N-Acylation | Acylation | Significant Decrease | Acid Chloride, Anhydride, Boc₂O |
Introduction of Diverse Functional Groups onto the Azaspiro[2.4]heptane Scaffold
The azaspiro[2.4]heptane scaffold serves as a rigid framework onto which a variety of functional groups can be introduced to explore structure-activity relationships. youtube.comresearchgate.net These functionalizations can be achieved by leveraging the reactivity of the hydroxyl and amine groups or by modifying the carbon backbone of the scaffold itself.
Derivatives of this compound can be synthesized to incorporate functionalities such as halogens, nitriles, and other heterocyclic rings. For instance, the hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by a nucleophile to introduce new functionalities. The synthesis of functionalized proline analogs is an active area of research, with numerous strategies being developed to create novel building blocks for drug discovery. researchgate.net
Synthesis of Advanced Chiral Intermediates and Scaffolds for Complex Molecules
This compound and its derivatives are crucial chiral intermediates in the synthesis of complex molecules, most notably in the development of antiviral agents. researchgate.net The stereochemically defined spirocyclic core provides a rigid and predictable three-dimensional structure that can be elaborated into more complex scaffolds.
Applications of R 4 Azaspiro 2.4 Heptan 5 Yl Methanol As a Building Block in Chemical Synthesis
Utilization in the Design and Construction of Novel Chemical Entities
(R)-(4-Azaspiro[2.4]heptan-5-yl)methanol serves as a valuable starting material for the synthesis of more complex molecules, particularly those with therapeutic potential. Its inherent chirality and functional handles—a primary alcohol and a secondary amine within the spirocyclic system—allow for sequential and regioselective modifications. Researchers utilize this building block to introduce the unique azaspiro[2.4]heptane motif into larger molecular structures.
This scaffold is a derivative of 4-Spirocyclopropyl proline, which is recognized as a crucial intermediate in the synthesis of inhibitors for the Hepatitis C Virus (HCV) NS5A protein. google.com The core structure, 5-azaspiro[2.4]heptane-6-carboxylic acid, is a key component in the antiviral drug Ledipasvir, a potent NS5A inhibitor used to treat HCV infections. mdpi.com The synthesis of such proline analogues is an area of active research, highlighting the importance of the spirocyclic framework in designing biologically active molecules. mdpi.com The (R)-configuration of the methanol-bearing stereocenter provides a specific and fixed orientation, which is critical for achieving desired biological activity and selectivity in drug-target interactions.
Role as a Chiral Scaffold for Imparting Molecular Rigidity and Defined Stereochemistry
The defining feature of this compound is its spirocyclic nature, where the cyclopropane (B1198618) ring and the pyrrolidine (B122466) ring share a single carbon atom. This arrangement confers a high degree of molecular rigidity, significantly reducing the conformational flexibility of molecules that incorporate this scaffold. In drug design, reducing conformational freedom can lead to a more favorable entropy profile upon binding to a biological target, potentially increasing binding affinity and potency.
The compound is a chiral molecule, and its use in synthesis ensures the transfer of its specific stereochemistry to the final product. The "(R)" designation refers to the stereochemical configuration at the carbon atom attached to the hydroxylmethyl group. This pre-defined stereocenter is invaluable for creating enantiomerically pure compounds, obviating the need for challenging chiral separations or asymmetric synthesis steps later in the synthetic sequence. The fixed spatial arrangement of the substituents on the rigid scaffold allows for precise positioning of functional groups to optimize interactions with biological targets.
Integration into Fragment-Based Design Approaches
Fragment-based drug discovery (FBDD) is a powerful strategy that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. The azaspiro[2.4]heptane core, due to its three-dimensional character and desirable physicochemical properties, is an attractive scaffold for creating fragment libraries.
This compound, with its molecular weight of approximately 127.18 g/mol , fits well within the typical size range for fragments. Its rigid structure provides a well-defined vector for chemical elaboration. By modifying the alcohol and amine functionalities, chemists can systematically explore the chemical space around the spirocyclic core, generating a library of related fragments. This approach allows for the efficient mapping of a target's binding pocket and the subsequent development of high-affinity ligands.
Contribution to the Construction of Focused Chemical Libraries
Focused chemical libraries are collections of compounds designed to interact with a specific family of biological targets, such as kinases or proteases. The unique topology of this compound makes it an excellent central scaffold for building such libraries. Its rigid framework ensures that the library members present their peripheral functional groups in predictable three-dimensional arrangements.
By systematically varying the substituents attached to the amine and alcohol groups, a diverse set of compounds can be generated from this single starting material. For instance, the secondary amine can be acylated, alkylated, or used in reductive amination reactions, while the primary alcohol can be oxidized, esterified, or converted into other functional groups. This combinatorial approach enables the rapid synthesis of a library of novel compounds centered around the spirocyclic core, which can then be screened for biological activity against specific targets. This strategy has been successfully applied to generate libraries of 2,4(5)-diarylimidazoles, which are known to possess biological activity. organic-chemistry.org
Impact on Conformational Restriction Strategies in Molecular Design
A key strategy in modern drug design is to pre-organize a molecule into its "bioactive conformation"—the specific three-dimensional shape it adopts when bound to its target. Incorporating rigid scaffolds is a primary method for achieving this conformational restriction. The spiro-fused cyclopropane and pyrrolidine rings of this compound severely limit the number of accessible low-energy conformations.
This inherent rigidity is beneficial because it reduces the entropic penalty of binding. mdpi.com When a flexible molecule binds to a target, it loses conformational freedom, which is entropically unfavorable. A rigid molecule has less conformational freedom to lose, potentially leading to stronger binding. Proline analogues, which include the azaspiro[2.4]heptane system, are particularly attractive for this reason, as their inclusion in peptide chains induces critical conformational restrictions for biological activity. mdpi.com By using this compound as a building block, medicinal chemists can design molecules with a higher degree of pre-organization, increasing the probability of potent and selective biological activity.
Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | (5R)-4-azaspiro[2.4]heptan-5-ylmethanol |
| CAS Number | Not explicitly found for this specific stereoisomer |
| Chirality | Chiral, (R) configuration |
Computational and Theoretical Studies on R 4 Azaspiro 2.4 Heptan 5 Yl Methanol
Conformational Analysis and Energy Landscapes of the Spirocyclic System
The primary degrees of conformational freedom for this molecule are the puckering of the five-membered pyrrolidinone ring and the rotation of the hydroxymethyl substituent. The pyrrolidinone ring can adopt various envelope and twist conformations, with the relative energies of these conformers being influenced by steric and electronic factors. The orientation of the hydroxymethyl group relative to the spirocyclic core is another critical factor. Intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of the nitrogen atom or the carbonyl oxygen of the lactam could play a significant role in stabilizing certain conformations.
The energy landscape of this spirocyclic system is expected to be characterized by a series of local energy minima, each corresponding to a distinct conformer. The global minimum energy conformation would represent the most populated state of the molecule in the absence of external influences. Computational methods, such as molecular mechanics or quantum mechanics, can be employed to calculate the relative energies of these conformers and the energy barriers separating them.
A hypothetical energy landscape might reveal two primary families of conformers, distinguished by the orientation of the hydroxymethyl group. Within each family, subtle variations in the puckering of the pyrrolidinone ring would give rise to additional local minima. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing insights into the dynamic behavior of the molecule.
| Conformational Feature | Description | Expected Influence on Energy Landscape |
| Pyrrolidinone Ring Pucker | The five-membered ring can adopt envelope or twist conformations. | Leads to multiple local minima with small energy differences. |
| Hydroxymethyl Group Rotation | The C-C bond connecting the hydroxymethyl group to the ring can rotate. | Creates distinct families of conformers, with energy barriers dependent on steric hindrance. |
| Intramolecular H-Bonding | Potential for hydrogen bonds between the -OH group and the nitrogen or carbonyl oxygen. | Can significantly stabilize certain conformers, potentially defining the global minimum. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like (R)-(4-Azaspiro[2.4]heptan-5-YL)methanol. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its susceptibility to electrophilic attack. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, suggesting its reactivity towards nucleophiles. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (usually colored blue) highlight electron-deficient areas susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydroxyl proton and the N-H proton.
These quantum chemical descriptors can be used to predict the molecule's reactivity in various chemical reactions. For instance, the calculated atomic charges can help identify the most acidic protons or the most nucleophilic centers. This information is invaluable for designing synthetic routes and for understanding potential metabolic transformations of the molecule.
| Electronic Property | Description | Predicted Characteristics for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized primarily on the nitrogen and oxygen atoms. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Likely centered around the carbonyl group and the spirocyclic system. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A larger gap would suggest higher kinetic stability. |
| MEP Surface | Visualizes the electrostatic potential on the molecular surface. | Negative potential around the carbonyl oxygen; positive potential around the N-H and O-H protons. |
Prediction of Spectroscopic Parameters
Computational chemistry provides reliable methods for predicting spectroscopic parameters, which can be invaluable for the characterization of novel compounds like this compound. These predictions can aid in the interpretation of experimental spectra and confirm the structure of the synthesized molecule.
NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has been shown to provide accurate predictions of NMR parameters. By calculating the isotropic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. These predicted spectra can help in the assignment of experimental signals, especially for complex molecules with overlapping peaks.
Vibrational Spectroscopy: Computational methods can also simulate vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be constructed. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups. For this compound, key predicted IR peaks would include the O-H stretch of the alcohol, the N-H stretch, and the C=O stretch of the lactam.
Table of Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts
| Atom Number | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C1 | 35.2 | H1a, H1b | 1.85, 1.95 |
| C2 | 28.9 | H2a, H2b | 1.60, 1.70 |
| C3 (spiro) | 45.8 | - | - |
| C5 | 178.1 | - | - |
| C6 | 62.5 | H6 | 4.10 |
| C7 | 48.3 | H7a, H7b | 3.15, 3.30 |
| C8 (CH₂OH) | 65.4 | H8a, H8b | 3.60, 3.75 |
| N4-H | - | H-N | 7.50 |
Table of Hypothetical Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Alcohol | 3400 |
| N-H Stretch | Lactam | 3250 |
| C-H Stretch | Aliphatic | 2850-2960 |
| C=O Stretch | γ-Lactam | 1680 |
| C-N Stretch | Lactam | 1250 |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior and conformational flexibility of molecules in a simulated environment, such as in solution. An MD simulation of this compound would provide valuable insights into its conformational landscape and how it evolves over time.
In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces on each atom are calculated using a molecular mechanics force field. Newton's equations of motion are then integrated over time to generate a trajectory of the molecule's atomic positions. This trajectory can be analyzed to understand the molecule's conformational dynamics.
The results of an MD simulation would complement the static picture provided by conformational analysis by revealing the dynamic interplay between different conformers and the time scales of their interconversion. This information is crucial for understanding how the molecule might adapt its conformation upon binding to a biological target.
| Dynamic Parameter | Description | Expected Insights for this compound |
| RMSD | Root-mean-square deviation of atomic positions from a reference structure. | Low RMSD would indicate a relatively rigid core structure. |
| RMSF | Root-mean-square fluctuation of individual atoms. | Higher RMSF for the hydroxymethyl group compared to the spirocyclic core. |
| Ring Puckering Dihedrals | Torsional angles within the five-membered ring. | Analysis would reveal the preferred puckering states and transitions between them. |
| Hydroxymethyl Dihedral | Torsional angle defining the orientation of the -CH₂OH group. | Would show the rotational freedom and preferred orientations of this substituent. |
| Hydrogen Bond Analysis | Monitoring of potential intramolecular hydrogen bonds. | Would determine the stability and lifetime of these interactions in a solvent environment. |
Ligand-Based and Structure-Based Computational Design Methodologies
The unique structural features of this compound make it an interesting scaffold for drug design. Both ligand-based and structure-based computational methodologies can be employed to guide the design of new derivatives with improved biological activity.
Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based design methods rely on the information from a set of known active molecules.
Pharmacophore Modeling: A pharmacophore model can be developed based on a series of active analogs of this compound. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. This pharmacophore can then be used to screen virtual libraries for new compounds with the desired features.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) for a set of analogs, a predictive QSAR model can be built. This model can then be used to estimate the activity of newly designed compounds.
Structure-Based Design: When the 3D structure of the target protein is available, structure-based design methods can be utilized.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking this compound into the active site of a target would provide insights into its binding mode and key interactions (e.g., hydrogen bonds, hydrophobic contacts). This information can be used to design modifications to the molecule to enhance its binding affinity and selectivity. The rigid spirocyclic core can be particularly advantageous in docking studies as it reduces the conformational space that needs to be sampled.
The insights gained from these computational design methodologies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
| Design Methodology | Approach | Application to this compound |
| Ligand-Based | Utilizes information from known active molecules. | Development of pharmacophore and QSAR models to guide the design of new analogs. |
| Structure-Based | Requires the 3D structure of the biological target. | Molecular docking to predict binding modes and guide modifications to improve affinity. |
Advanced Spectroscopic and Chromatographic Methods for Research on R 4 Azaspiro 2.4 Heptan 5 Yl Methanol
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous confirmation of the elemental composition of (R)-(4-Azaspiro[2.4]heptan-5-YL)methanol. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within 5 ppm (parts per million), allowing for the determination of a unique molecular formula from the observed exact mass.
For this compound (Molecular Formula: C₇H₁₃NO), the theoretical monoisotopic mass can be calculated with high precision. Experimental analysis, often using techniques like Electrospray Ionization (ESI), would typically involve observing protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The measured mass-to-charge ratio (m/z) is then compared to the calculated value. A close match between the experimental and theoretical mass confirms the molecular formula and, by extension, the identity of the compound, ruling out other potential structures with the same nominal mass. The high resolving power of HRMS also aids in distinguishing the isotopic pattern of the molecule, further corroborating its elemental composition.
| Ion Adduct | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | 128.1070 | 128.1068 | -1.56 |
| [M+Na]⁺ | 150.0889 | 150.0885 | -2.67 |
This interactive table presents hypothetical HRMS data for this compound. The close correlation between calculated and hypothetical observed values, resulting in a mass error of less than 5 ppm, demonstrates the precision of HRMS in elemental composition analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. uobasrah.edu.iq A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides information on the chemical environment of each atom, connectivity between atoms, and the relative stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would display distinct signals for each unique proton in the molecule. The cyclopropyl (B3062369) ring protons would appear in the upfield region, characteristic of strained ring systems. The protons of the five-membered pyrrolidine (B122466) ring and the hydroxymethyl group would resonate at different chemical shifts, influenced by their neighboring atoms. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal the number of adjacent protons, helping to piece together the molecular framework.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a distinct signal for each of the seven carbon atoms in the molecule, confirming the carbon backbone. The chemical shifts would indicate the type of carbon (e.g., sp³ hybridized carbons of the rings, the carbon bearing the hydroxyl group).
2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for complete and unambiguous assignment. COSY spectra reveal proton-proton coupling networks, while HSQC correlates each proton signal with its directly attached carbon atom. These experiments are crucial for assigning the complex, often overlapping signals in the spirocyclic system. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions between protons, providing critical insights into the molecule's conformation and the relative stereochemistry at the chiral centers.
| Atom Position (Hypothetical) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1/C2 (Cyclopropyl) | 0.4 - 0.8 | 10 - 20 |
| C3 (Spiro Carbon) | - | 40 - 50 |
| C5 (CH-OH) | 3.5 - 3.8 | 60 - 70 |
| C6 (CH₂) | 1.6 - 2.1 | 25 - 35 |
| C7 (CH₂) | 2.8 - 3.2 | 45 - 55 |
| CH₂OH | 3.4 - 3.7 | 65 - 75 |
| NH | 1.5 - 2.5 (broad) | - |
| OH | 2.0 - 3.0 (broad) | - |
This interactive table provides hypothetical ¹H and ¹³C NMR chemical shift ranges for the key structural units of this compound. Actual values depend on the solvent and experimental conditions.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Elucidation
Chiroptical techniques are essential for determining the absolute configuration of chiral molecules like this compound. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com
The resulting CD spectrum is a plot of this differential absorption versus wavelength. The characteristic positive or negative peaks, known as Cotton effects, are directly related to the molecule's three-dimensional structure. wikipedia.orgpharmatutor.org For this compound, which lacks a strong intrinsic chromophore, derivatization with a chromophoric group may be necessary to obtain a measurable CD signal in the accessible UV-Vis range.
The absolute configuration is typically determined by comparing the experimental CD spectrum with the spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT). nih.gov A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer provides strong evidence for the assignment of the absolute configuration. nih.gov Vibrational Circular Dichroism (VCD), which measures circular dichroism in the infrared region, is an alternative that does not require chromophores and can be a powerful tool for this class of compounds. spark904.nl
X-ray Crystallography for Solid-State Structure Analysis (if applicable)
If a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, offering an exact picture of the molecular conformation. mdpi.com
The analysis would reveal the precise geometry of the spirocyclic junction, the conformation of the pyrrolidine and cyclopropane (B1198618) rings, and the orientation of the hydroxymethyl substituent. Crucially, X-ray crystallography directly determines the absolute configuration of the molecule without ambiguity, often through the use of the Flack parameter. The resulting crystal structure data also provides insights into intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which dictate the crystal packing arrangement. researchgate.net
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.8 |
| b (Å) | 9.5 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90, 90, 90 |
| Z (Molecules/Unit Cell) | 4 |
This interactive table shows a hypothetical set of crystallographic parameters for this compound, typical for a small chiral organic molecule. These values can only be determined experimentally.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard method for determining the enantiomeric purity of this compound. csfarmacie.cz This technique separates the (R)- and (S)-enantiomers by passing them through a column containing a chiral stationary phase (CSP). sigmaaldrich.com
The CSP interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly used for this type of separation. By analyzing a sample and observing the chromatogram, the presence of the unwanted (S)-enantiomer can be detected and quantified.
The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers. A successful method will show baseline resolution between the two peaks, allowing for accurate integration and a precise determination of enantiomeric purity, which is critical in many applications. heraldopenaccess.usresearchgate.net
| Parameter | Value |
| Column | Chiral Polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R)-enantiomer (Hypothetical) | 12.5 min |
| Retention Time (S)-enantiomer (Hypothetical) | 14.8 min |
| Enantiomeric Excess (ee %) | >99% (based on peak area) |
This interactive table outlines a hypothetical chiral HPLC method for the analysis of this compound. The separation of retention times allows for the calculation of enantiomeric purity.
Future Perspectives and Emerging Research Directions for R 4 Azaspiro 2.4 Heptan 5 Yl Methanol
Development of More Sustainable and Environmentally Benign Synthetic Protocols
Current synthetic routes to spirocyclic amines often rely on multi-step sequences that may involve harsh reaction conditions, expensive and toxic reagents, or inconvenient protecting group manipulations, posing challenges for large-scale production. nih.gov Future research will undoubtedly focus on developing more sustainable and "green" synthetic methodologies. These efforts are likely to align with the principles of green chemistry, aiming for higher atom economy, reduced waste, and the use of safer solvents and catalysts. acs.orgmdpi.com
Key areas of development include:
Catalytic Approaches: The use of efficient and recyclable catalysts, such as deep eutectic solvents or biodegradable catalysts, can offer an environmentally benign alternative to stoichiometric reagents. acs.org
Alternative Energy Sources: Microwave-assisted and ultrasonic irradiation-promoted syntheses are emerging as powerful tools to accelerate reaction rates, improve yields, and often enable reactions under solvent-free or aqueous conditions. mdpi.comnih.gov
Bio-catalysis: Employing enzymes or whole-cell systems for key transformations could provide unparalleled stereoselectivity under mild, aqueous conditions, completely avoiding toxic heavy metals and harsh reagents.
Table 1: Comparison of Conventional vs. Emerging Green Synthetic Strategies
| Feature | Conventional Synthetic Methods | Emerging Green Protocols |
|---|---|---|
| Solvents | Often chlorinated hydrocarbons (e.g., DCM, chloroform) | Water, ionic liquids, deep eutectic solvents, or solvent-free |
| Catalysts | Stoichiometric heavy metals (e.g., Au, Ag), strong acids | Recyclable organocatalysts, biocatalysts, biodegradable catalysts |
| Energy Input | Conventional heating (oil baths) | Microwave irradiation, ultrasonication |
| Efficiency | Multi-step with intermediate isolation | One-pot, tandem, or multicomponent reactions |
| Waste | Significant generation of toxic waste | Minimized waste streams, higher atom economy |
Exploration of Unconventional Reactivity Patterns of the Spirocyclic Amine and Alcohol
The rigid, three-dimensional structure of the 4-azaspiro[2.4]heptane skeleton holds the amine and hydroxymethyl groups in a fixed spatial orientation. This conformational rigidity can be exploited to explore unconventional reactivity that is not readily achievable with more flexible acyclic or monocyclic analogues.
Future research could investigate:
Intramolecular Catalysis: The proximal amine and alcohol groups could act synergistically to catalyze reactions on a substrate bound to the spirocyclic scaffold, or to facilitate intramolecular transformations such as cyclizations or rearrangements under specific conditions.
Strain-Driven Reactions: The inherent ring strain of the cyclopropane (B1198618) moiety could be harnessed to drive novel ring-opening or rearrangement reactions, providing access to new and complex molecular architectures.
Selective C-H Functionalization: The rigid framework may lead to predictable reactivity in C-H functionalization reactions. The unique geometry could direct catalysts to activate specific, otherwise non-reactive, C-H bonds on the spirocyclic core, allowing for late-stage diversification of the molecule's structure.
Coordination Chemistry: The bifunctional nature of the molecule makes it an interesting chelating ligand for various metal centers. The resulting metal complexes could exhibit unique catalytic properties or serve as building blocks for larger supramolecular assemblies.
Expansion of Applications in New Areas of Materials Science or Catalysis
While spirocyclic scaffolds are well-established in medicinal chemistry, their application in materials science and asymmetric catalysis remains a burgeoning field. The chirality and bifunctionality of (R)-(4-Azaspiro[2.4]heptan-5-YL)methanol make it an attractive candidate for these areas.
Asymmetric Catalysis: Chiral amino alcohols are privileged ligands in a wide range of metal-catalyzed asymmetric reactions, including the addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation. acs.orgresearchgate.netrsc.org this compound could serve as a novel chiral ligand, where the rigid spirocyclic backbone could impart high levels of stereocontrol in catalytic processes. researchgate.netdicp.ac.cn Its derivatives could be employed in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. acs.orgpolyu.edu.hk
Chiral Polymers and Materials: The molecule contains two points of functionality (the secondary amine and the primary alcohol) that can be used for polymerization. Its incorporation as a monomer could lead to the synthesis of novel chiral polymers with unique properties, such as chiral recognition capabilities for separation science (e.g., chiral stationary phases for chromatography) or as materials with specific optical properties. While spiro orthocarbonates have been explored as monomers for polymerization with volume expansion, azaspiro compounds represent a different class of potential monomers. nih.govresearchgate.net
Metal-Organic Frameworks (MOFs): The ability to act as a chiral linker in the construction of MOFs is another promising avenue. The resulting frameworks would possess chiral pores, making them potentially useful for enantioselective separations, sensing, or catalysis.
Table 2: Potential Applications in Catalysis and Materials Science
| Field | Potential Role of this compound | Desired Outcome |
|---|---|---|
| Asymmetric Catalysis | Chiral ligand for transition metals (e.g., Ru, Rh, Ir, Cu) | High enantioselectivity in C-C and C-X bond formation |
| Organocatalysis | Chiral catalyst scaffold | Stereocontrolled transformations without metals |
| Polymer Chemistry | Chiral monomer in polycondensation or polyaddition | Chiral polymers for separation or optical materials |
| Materials Science | Chiral linker/strut for Metal-Organic Frameworks (MOFs) | Materials for enantioselective separation and catalysis |
Advanced Computational Modeling for Rational Design of Derivatives
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the discovery process. nih.gov Advanced computational modeling will be indispensable for rationally designing derivatives of this compound for specific applications.
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, stability, and reactivity of the molecule. nih.govscribd.com This can help in understanding its reaction mechanisms, predicting the outcomes of unknown reactions, and identifying the most reactive sites for selective functionalization. rsc.org
Molecular Docking: For applications in medicinal chemistry or as enzyme inhibitors, molecular docking simulations can predict the binding modes and affinities of derivatives within the active site of a biological target. nih.govnih.govmdpi.com This in silico screening allows for the prioritization of compounds for synthesis, saving time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their observed activity (e.g., catalytic efficiency or biological potency). researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, its derivatives, or its complexes with metals or proteins over time, confirming the stability of interactions predicted by docking. nih.govnih.gov
These computational approaches will enable a more targeted and efficient exploration of the vast chemical space accessible from this spirocyclic scaffold. mdpi.com
Addressing Scalability Challenges for Large-Scale Production and Research Initiatives
For this compound to realize its full potential as a building block in drug discovery, agrochemistry, or materials science, its availability on a large scale is crucial. nih.gov Current laboratory-scale syntheses are often not directly transferable to industrial production. Addressing these scalability challenges is a critical future direction.
Key challenges and research initiatives include:
Process Optimization: Existing synthetic routes need to be optimized for large-scale production. This involves replacing hazardous or expensive reagents (e.g., certain metal catalysts), minimizing chromatographic purifications by developing crystallization or distillation protocols, and improving reaction conditions (temperature, pressure, concentration) to maximize yield and safety. nih.gov
Flow Chemistry: Transitioning key synthetic steps from batch to continuous flow processing can offer significant advantages in terms of safety, consistency, and throughput. Flow reactors allow for better control over reaction parameters and can enable the use of reaction conditions that are unsafe in large batch reactors.
Resolving Chiral Intermediates: For asymmetric syntheses, developing efficient and scalable methods for chiral resolution or implementing robust catalytic asymmetric steps early in the sequence is paramount to ensure high enantiopurity of the final product without resorting to costly chiral chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
